molecular formula C10H9ClO B6358768 3-Chloro-4-cyclopropylbenzaldehyde CAS No. 1691650-41-5

3-Chloro-4-cyclopropylbenzaldehyde

Cat. No. B6358768
CAS RN: 1691650-41-5
M. Wt: 180.63 g/mol
InChI Key: YFMKHMJQHSOYKJ-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropylbenzaldehyde is a chemical compound with the molecular formula C10H9ClO . It is a derivative of benzaldehyde, where a chlorine atom is substituted at the 3rd position and a cyclopropyl group at the 4th position of the benzene ring .


Chemical Reactions Analysis

The chemical reactivity of 3-Chloro-4-cyclopropylbenzaldehyde would be expected to be similar to other benzaldehyde derivatives. The aldehyde group (-CHO) is typically quite reactive, undergoing reactions such as nucleophilic addition and oxidation. The chlorine atom might also undergo nucleophilic aromatic substitution .

Scientific Research Applications

Synthesis and Characterization

  • 3-Chloro-4-cyclopropylbenzaldehyde and related compounds are synthesized through various chemical reactions, such as the chloromethylation of cyclopropylbenzene, yielding mixtures including o- and p-cyclopropylbenzaldehydes (Harnden, Rasmussen, & Baker, 1968).
  • Analytical techniques like gas-liquid chromatography are used for the separation and analysis of chlorinated benzaldehydes, including 3-Chloro-4-cyclopropylbenzaldehyde (Korhonen & Knuutinen, 1984).

Synthesis of Complex Compounds

  • It is utilized in the synthesis of complex chemical structures, such as trans-2-(4-Chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2′-inden]-1′,3′-diones, which have antimicrobial and nematicidal activities (Banothu, Basavoju, & Bavantula, 2015).

Spectroscopic Analysis

  • Spectroscopic methods like FT-IR and FT-Raman, along with computational techniques, are used for analyzing derivatives of 3-Chloro-4-cyclopropylbenzaldehyde, providing insights into their structural and electronic properties (Karunakaran & Balachandran, 2012).

Crystal Structure Analysis

  • Crystal structure analysis is carried out on compounds derived from 3-Chloro-4-cyclopropylbenzaldehyde, providing information on molecular arrangement and interactions (Wang, You, & Wang, 2011).

Applications in Medicinal Chemistry

  • It serves as a key intermediate in synthesizing various pharmacologically active compounds, demonstrating its significance in medicinal chemistry applications (Zhou Hai-yan, 2013).

Safety and Hazards

Safety data sheets (SDS) are a good source of information for the safety and hazards associated with a chemical compound. They typically provide information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency response guidelines .

Future Directions

The future directions for research and development involving 3-Chloro-4-cyclopropylbenzaldehyde could be numerous, depending on its potential applications. For instance, if it shows promise as an intermediate in the synthesis of pharmaceuticals, research might focus on improving its synthesis or investigating its mechanism of action further .

Mechanism of Action

Mode of Action

. It’s possible that 3-Chloro-4-cyclopropylbenzaldehyde may have a similar mechanism, but this would need to be confirmed by further studies.

Biochemical Pathways

. More research is needed to determine if 3-Chloro-4-cyclopropylbenzaldehyde affects similar pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-4-cyclopropylbenzaldehyde are not well-documented. The compound’s impact on bioavailability is also unknown.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound.

properties

IUPAC Name

3-chloro-4-cyclopropylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMKHMJQHSOYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-cyclopropylbenzaldehyde

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